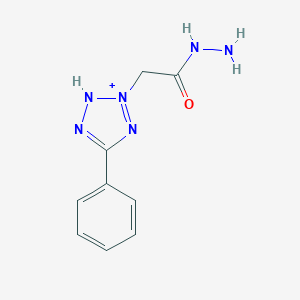
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a hydroxynaphthalenyl moiety, and a trifluoromethyl ketone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzenesulfonamido intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido group.
Coupling with the naphthalenyl moiety: The benzenesulfonamido intermediate is then coupled with a hydroxynaphthalenyl derivative under suitable conditions.
Introduction of the trifluoromethyl ketone group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxynaphthalenyl moiety can be oxidized to form quinones.
Reduction: The trifluoromethyl ketone group can be reduced to form alcohols.
Substitution: The benzenesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl ketone group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 3-[4-(Propan-2-yl)benzenesulfonamido]thiophene-2-carboxylic acid
- 2-(adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid
- 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid
Uniqueness
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl ketone group, in particular, enhances its potential as an enzyme inhibitor, setting it apart from similar compounds.
特性
IUPAC Name |
propan-2-yl 2-[4-(benzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6S/c1-13(2)33-22(30)19(21(29)23(24,25)26)17-12-18(15-10-6-7-11-16(15)20(17)28)27-34(31,32)14-8-4-3-5-9-14/h3-13,19,27-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMXHNWINRMCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=CC=C3)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-1-piperazinyl)carbothioyl]nicotinamide](/img/structure/B417165.png)
![2-[(Carbamothioylamino)carbamoyl]benzoic acid](/img/structure/B417167.png)
![1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene](/img/structure/B417168.png)

![2,4-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417170.png)
![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)

![ETHYL 6-METHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B417174.png)

![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
![(5Z)-2-(4-fluoroanilino)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B417181.png)
![(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B417185.png)

